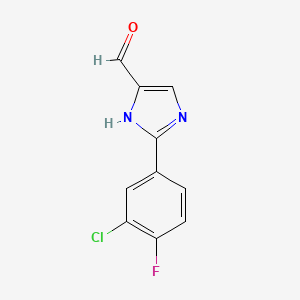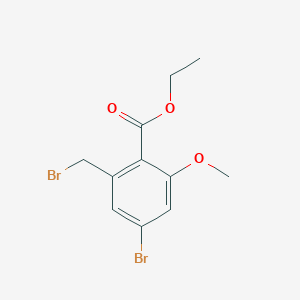
(2,5,6-Trichloropyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5,6-Trichloropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H4Cl3NO and a molecular weight of 212.46 g/mol It is a chlorinated pyridine derivative, characterized by the presence of three chlorine atoms attached to the pyridine ring and a hydroxymethyl group at the 3-position
Preparation Methods
One common method involves the reaction of 2,5,6-trichloropyridine with formaldehyde in the presence of a base to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(2,5,6-Trichloropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Scientific Research Applications
(2,5,6-Trichloropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and as a probe to understand biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,5,6-Trichloropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The hydroxymethyl group can undergo further chemical modifications, influencing the compound’s overall activity .
Comparison with Similar Compounds
(2,5,6-Trichloropyridin-3-yl)methanol can be compared with other chlorinated pyridine derivatives, such as:
2,4,6-Trichloropyridin-3-yl)methanol: Similar in structure but with chlorine atoms at different positions, leading to variations in chemical reactivity and applications.
3,5,6-Trichloro-2-pyridinol: A metabolite of certain pesticides, known for its higher toxicity and different biodegradation pathways. The unique positioning of chlorine atoms in this compound imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
55483-86-8 |
|---|---|
Molecular Formula |
C6H4Cl3NO |
Molecular Weight |
212.5 g/mol |
IUPAC Name |
(2,5,6-trichloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H4Cl3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2 |
InChI Key |
DIKOCDNAUXARJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


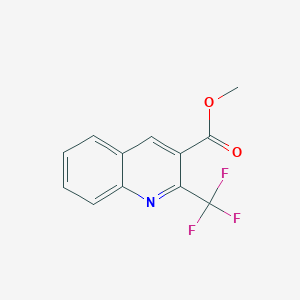


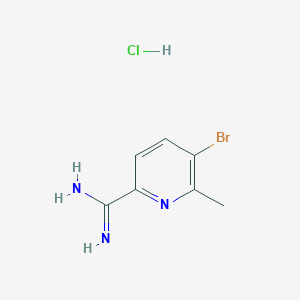
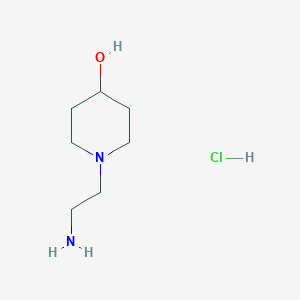
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
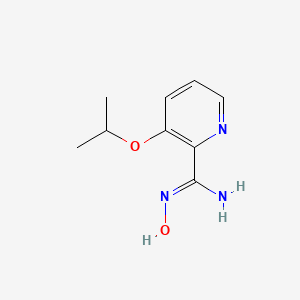
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)
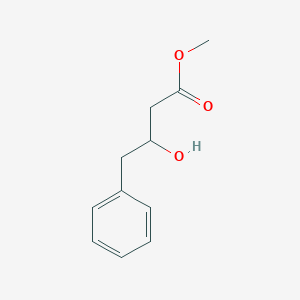
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B13673914.png)
